2-(Benzenesulfonyl)tetradecanoic acid
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Overview
Description
2-(Benzenesulfonyl)tetradecanoic acid is an organic compound that features a benzenesulfonyl group attached to a tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)tetradecanoic acid typically involves the sulfonation of tetradecanoic acid with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Sulfonation Reaction: Tetradecanoic acid is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form benzenesulfinic acid derivatives.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Benzenesulfinic acid derivatives.
Substitution: Sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)tetradecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)tetradecanoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality.
Benzenesulfinic acid: A reduced form of benzenesulfonic acid with sulfinic acid functionality.
Tetradecanoic acid: The parent fatty acid without the benzenesulfonyl group.
Uniqueness
2-(Benzenesulfonyl)tetradecanoic acid is unique due to the combination of a long-chain fatty acid with a benzenesulfonyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
68764-92-1 |
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Molecular Formula |
C20H32O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)tetradecanoic acid |
InChI |
InChI=1S/C20H32O4S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20(21)22)25(23,24)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3,(H,21,22) |
InChI Key |
NUSFESMRJZESBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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